(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal
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Overview
Description
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is an organic compound characterized by its unique structure, which includes a methoxy group, trimethylphenyl group, and a pentadienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2,3,6-trimethylbenzaldehyde and 3-methyl-2,4-pentadienal.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxy-2,3,6-trimethylbenzaldehyde and 3-methyl-2,4-pentadienal under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Lacks the deuterium atoms.
(4E)-5-(4-Hydroxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Contains a hydroxy group instead of a methoxy group.
(4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-ethyl-2,4-pentadienal: Has an ethyl group instead of a methyl group.
Uniqueness
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This isotopic labeling can be useful in tracing studies and understanding reaction mechanisms.
Properties
IUPAC Name |
(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-LYNMLNAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=O)/C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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